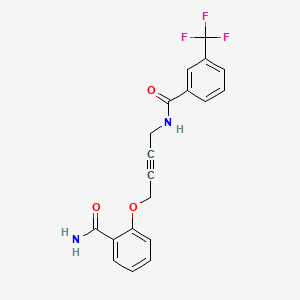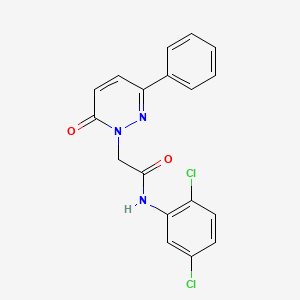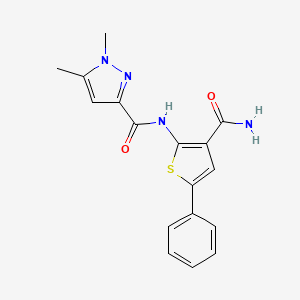
N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide
The compound N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide is a derivative of benzamide with potential pharmacological properties. Benzamides are a class of compounds known for their diverse biological activities, including gastroprokinetic effects and antitumor activities. The morpholino group in the compound is a common feature in drug design, contributing to the selectivity and potency of pharmacological agents .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the condensation of appropriate isocyanates with amines, followed by cyclization with hydrazine hydrate. For instance, various indazole carboxamide derivatives have been synthesized using this method, starting from difluorobenzonitrile and morpholine . The synthesis process is crucial as it affects the yield, purity, and specific activity of the compounds, which are important for their potential use as radioligands or in antitumor studies.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, and cell dimensions. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system with specific cell dimensions . The molecular structure can influence the biological activity of the compound by affecting its interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including N-methylation, which is used to label compounds with carbon-11 for PET imaging . The reactivity of these compounds can be influenced by the presence of different substituents on the benzoyl group, which can markedly affect their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and NMR chemical shifts, are characterized using techniques like FTIR, UV-Vis, and NMR spectroscopy . These properties are important for understanding the stability and reactivity of the compounds. For example, the presence of internal hydrogen bonding can make a molecule more rigid, as observed in the crystal structure studies . Additionally, theoretical investigations using density functional theory (DFT) can provide insights into the electronic properties and potential biological activity of these compounds .
Scientific Research Applications
Anticancer Properties
The research demonstrates that derivatives of N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide show promising anti-proliferative activities against various human cancer cell lines, including gastric, breast, nasopharyngeal, and oral carcinoma cells. These compounds have been synthesized and their cytotoxic activity evaluated, highlighting their potential as anticancer agents (Abu‐Hashem & Al-Hussain, 2022).
Radioligand Potential for PET Imaging
N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide derivatives have been labeled with carbon-11 and evaluated as potential radioligands for visualization of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This indicates their potential use in noninvasive assessment and imaging of PBR in various organs (Matarrese et al., 2001).
Enzyme Inhibition for Clinical Applications
The compounds derived from N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes have clinical applications, including treating neurodegenerative diseases. The compounds have been evaluated for inhibition of these enzymes, showing significant potential (Houngbedji et al., 2023).
Antitumor Activity and Crystal Structure
Certain derivatives of N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide have been synthesized and their crystal structures determined. These compounds possess distinct effective inhibition on the proliferation of cancer cell lines, contributing to their potential as antitumor agents (Lu et al., 2017).
properties
IUPAC Name |
N-methyl-1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-22-20(25)19-14-16-4-2-3-5-18(16)24(19)21(26)15-6-8-17(9-7-15)30(27,28)23-10-12-29-13-11-23/h2-9,19H,10-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQLPBFGCZAHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)
![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)


![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)